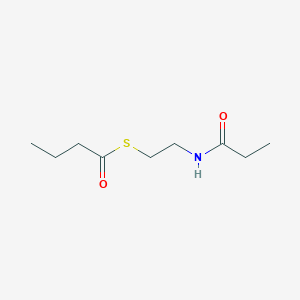
S-(2-Propanamidoethyl) butanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Propanamidoethyl) butanethioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Propanamidoethyl) butanethioate can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-propanamidoethanethiol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the thioester linkage being facilitated by the nucleophilic attack of the thiol group on the carbonyl carbon of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: S-(2-Propanamidoethyl) butanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thioester can yield the corresponding thiol and alcohol.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
S-(2-Propanamidoethyl) butanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-substrate interactions, particularly those involving thioesterases.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of S-(2-Propanamidoethyl) butanethioate involves the formation of a thioester bond, which can undergo hydrolysis to release the corresponding thiol and carboxylic acid. This hydrolysis reaction is catalyzed by thioesterases, which are enzymes that specifically target thioester bonds. The molecular targets and pathways involved in the action of this compound are primarily related to its ability to form and break thioester linkages, which are important in various biochemical processes.
Comparison with Similar Compounds
- S-(2-Acetamidoethyl) butanethioate
- S-(2-Aminoethyl) butanethioate
- S-(2-Hydroxyethyl) butanethioate
Comparison: S-(2-Propanamidoethyl) butanethioate is unique due to the presence of the propanamido group, which can influence its reactivity and interactions with other molecules. Compared to S-(2-Acetamidoethyl) butanethioate, the propanamido group provides additional steric hindrance and electronic effects, potentially altering the compound’s behavior in chemical reactions. The presence of the amido group also distinguishes it from S-(2-Aminoethyl) butanethioate, which lacks the carbonyl functionality.
Properties
CAS No. |
89436-28-2 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
S-[2-(propanoylamino)ethyl] butanethioate |
InChI |
InChI=1S/C9H17NO2S/c1-3-5-9(12)13-7-6-10-8(11)4-2/h3-7H2,1-2H3,(H,10,11) |
InChI Key |
DINBHZFNCAKRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















